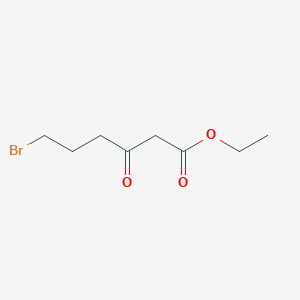

Ethyl 6-bromo-3-oxohexanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13BrO3 |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

ethyl 6-bromo-3-oxohexanoate |

InChI |

InChI=1S/C8H13BrO3/c1-2-12-8(11)6-7(10)4-3-5-9/h2-6H2,1H3 |

InChI Key |

IICJZPJSVVOHAX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Ethyl 6 Bromo 3 Oxohexanoate

Precursor Selection and Design for Targeted Synthesis

The choice of starting material is critical in designing an efficient synthesis for ethyl 6-bromo-3-oxohexanoate. The two primary approaches involve either the direct functionalization of a pre-existing six-carbon chain or the construction of the carbon skeleton from smaller, functionalized precursors.

Utilization of Ethyl 3-oxohexanoate (B1246410) as a Primary Substrate

Ethyl 3-oxohexanoate presents a logical, albeit challenging, starting point for the synthesis of its 6-bromo derivative. This approach involves the selective bromination of the terminal methyl group of the hexanoate (B1226103) chain. However, the inherent reactivity of the alpha-carbon (C2), situated between the two carbonyl groups, makes direct terminal bromination a significant synthetic hurdle. The high acidity of the α-hydrogens favors reactions at this position, such as deprotonation followed by alkylation or halogenation.

Direct bromination of ethyl 3-oxohexanoate would likely lead to a mixture of products, with the major product being the alpha-brominated compound, ethyl 2-bromo-3-oxohexanoate. Achieving selective omega-bromination would necessitate specialized conditions that can override the inherent reactivity of the alpha position, a challenge that often leads chemists to consider alternative synthetic routes.

Strategies Involving Shorter Chain Beta-Keto Esters

A more common and generally more effective strategy for the synthesis of compounds like this compound involves the acetoacetic ester synthesis. This method utilizes a shorter chain beta-keto ester, typically ethyl acetoacetate (B1235776) (ethyl 3-oxobutanoate), as the nucleophile in an alkylation reaction. The alpha-hydrogens of ethyl acetoacetate are readily removed by a moderately strong base to form a stabilized enolate. This enolate can then be reacted with a suitable electrophile to extend the carbon chain.

To synthesize this compound via this route, the enolate of ethyl acetoacetate is reacted with a three-carbon electrophile that already contains a bromine atom at the terminal position. A common choice for such a reagent is 1,3-dibromopropane (B121459). In this reaction, one of the bromine atoms in 1,3-dibromopropane acts as a leaving group in a nucleophilic substitution reaction with the ethyl acetoacetate enolate. The second bromine atom remains intact on the newly introduced three-carbon chain, thus achieving the desired omega-bromo functionalization.

The general reaction is as follows:

Enolate Formation: Ethyl acetoacetate is treated with a base, such as sodium ethoxide, to generate the corresponding enolate.

Alkylation: The enolate is then reacted with an excess of 1,3-dibromopropane. The nucleophilic alpha-carbon of the enolate attacks one of the carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming a new carbon-carbon bond.

This method provides a more controlled and regioselective approach to the synthesis of this compound compared to the direct bromination of ethyl 3-oxohexanoate.

Bromination Strategies for Selective Functionalization

The introduction of a bromine atom onto the hexanoate chain requires careful selection of the brominating agent and reaction conditions to ensure the desired regioselectivity.

Alpha-Bromination Approaches Adjacent to Carbonyl Centers

Alpha-bromination is a common reaction for ketones and beta-dicarbonyl compounds due to the acidity of the alpha-hydrogens. The reaction can proceed under either acidic or basic conditions. In the context of beta-keto esters like ethyl 3-oxohexanoate, the alpha-position is particularly activated.

Various reagents can be employed for the alpha-bromination of beta-keto esters, including elemental bromine (Br₂), N-bromosuccinimide (NBS), and bromodimethylsulfonium bromide (BDMS). These reactions are typically high-yielding and regioselective for the alpha-position. While this is a well-established transformation, it leads to the formation of ethyl 2-bromo-3-oxohexanoate, not the desired this compound. Therefore, alpha-bromination strategies are generally not suitable for the synthesis of the target compound unless a subsequent rearrangement or chain manipulation is planned.

| Reagent | Conditions | Product | Yield |

| N-Bromosuccinimide (NBS) | Microwave, solvent-free | α-bromo aralkyl ketones | Excellent |

| Bromodimethylsulfonium Bromide (BDMS) | 0-5 °C or room temperature, no catalyst | α-monobrominated β-keto esters | Excellent |

This table presents data for the alpha-bromination of keto esters, illustrating the typical conditions and outcomes for this type of reaction.

Terminal Bromination Techniques for Omega-Bromo Substitution

Achieving selective bromination at the terminal (omega) position of an unactivated alkyl chain in the presence of a beta-keto ester functionality is a significant challenge. The most common methods for terminal bromination, such as free-radical bromination, often lack the desired selectivity. Free-radical bromination with reagents like N-bromosuccinimide in the presence of a radical initiator (e.g., AIBN or light) typically favors substitution at the most substituted carbon atom. In the case of ethyl 3-oxohexanoate, this would likely lead to a mixture of brominated products.

Due to these selectivity issues, direct terminal bromination of ethyl 3-oxohexanoate is not a preferred synthetic route. As discussed in section 2.1.2, a more reliable method to introduce a terminal bromine is to use a building block that already contains this functionality, such as in the alkylation of ethyl acetoacetate with 1,3-dibromopropane.

Regioselective Bromination via Enolate Chemistry

The chemistry of enolates provides a powerful tool for the regioselective functionalization of carbonyl compounds. As mentioned previously, beta-keto esters are readily converted to their corresponding enolates by treatment with a suitable base. The resulting enolate is a soft nucleophile and will react with soft electrophiles.

When a brominating agent is used as the electrophile, the reaction occurs at the nucleophilic alpha-carbon, leading to the formation of the alpha-brominated product. The regioselectivity of this reaction is very high due to the electronic nature of the enolate. Therefore, while enolate chemistry is a cornerstone of many synthetic strategies involving beta-keto esters, its application in bromination reactions is primarily directed towards the synthesis of alpha-bromo derivatives. This makes it an unsuitable method for the direct synthesis of this compound, where omega-bromination is required.

Catalytic Bromination Methods

The introduction of a bromine atom at the terminal (C-6) position of the hexanoate chain requires methods that can selectively functionalize a primary carbon. While direct bromination of β-keto esters typically occurs at the α-carbon (the carbon between the two carbonyl groups), the synthesis of this compound necessitates bromination of a precursor or employing a building block that already contains the bromine atom.

Catalytic methods for the bromination of unactivated C-H bonds are an area of ongoing research. For a precursor such as ethyl 3-oxohexan-6-ol, the hydroxyl group would first be transformed into a bromide. However, if a precursor like ethyl 3-oxohexanoate were to be terminally brominated directly, it would likely involve a free-radical process. Photocatalysis, using a suitable catalyst that can selectively generate a radical at the terminal methyl group, could be a potential, though advanced, route.

A more classical and predictable approach involves the conversion of a terminal hydroxyl group on a precursor molecule into a bromide. While many reagents for this transformation (e.g., PBr₃, HBr) are stoichiometric, catalytic variants exist. For instance, a catalytic cycle involving in situ generation of a phosphonium (B103445) bromide could facilitate this conversion. Another strategy is the anti-Markovnikov hydrobromination of a terminal alkene precursor, such as ethyl 3-oxohex-5-enoate, which can be achieved using radical initiators or specific transition metal catalysts.

| Precursor Type | Potential Catalytic Method | Catalyst/Reagent System | Product |

| Alkane Terminus | Free-Radical Bromination | N-Bromosuccinimide (NBS), Light/Radical Initiator | Terminal Bromide |

| Terminal Alkene | Anti-Markovnikov Hydrobromination | HBr, Peroxides (e.g., AIBN) | Terminal Bromide |

| Primary Alcohol | Catalytic Bromination | CBr₄, Catalytic Triphenylphosphine | Terminal Bromide |

Esterification Routes for Ethyl Ester Formation

The ethyl ester functional group is a key feature of the target molecule. Its formation can be approached either by creating the ester from a corresponding carboxylic acid or by modifying an existing ester.

Fischer Esterification Variants

The Fischer-Speier esterification is a classic and economical method for producing esters. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. organic-chemistry.org In the context of synthesizing this compound, the precursor would be 6-bromo-3-oxohexanoic acid, which would be refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org

The mechanism proceeds via protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. masterorganicchemistry.com A subsequent nucleophilic attack by the ethanol molecule leads to a tetrahedral intermediate. organic-chemistry.org After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ethyl ester. masterorganicchemistry.com To drive the equilibrium towards the product, either the water generated is removed (e.g., by azeotropic distillation), or a large excess of the alcohol (ethanol) is used. organic-chemistry.org

Transesterification Processes

Transesterification is the process of converting one ester into another by reaction with an alcohol. masterorganicchemistry.com This method is particularly useful if a different ester of 6-bromo-3-oxohexanoic acid, such as the methyl ester, is more readily available. The reaction involves treating the methyl ester with ethanol in the presence of either an acid or a base catalyst. masterorganicchemistry.com

Under basic conditions, a catalytic amount of a base like sodium ethoxide is used. masterorganicchemistry.com The ethoxide anion acts as a nucleophile, attacking the carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide (B1231860) anion and yielding the desired ethyl ester. masterorganicchemistry.com To ensure a high yield, ethanol is typically used as the solvent to shift the equilibrium in favor of the product. masterorganicchemistry.com Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. masterorganicchemistry.com This route can be advantageous when the starting materials are sensitive to strong acids.

| Method | Precursor | Reagents | Key Conditions |

| Fischer Esterification | 6-bromo-3-oxohexanoic acid | Ethanol, cat. H₂SO₄ | Reflux, excess ethanol |

| Basic Transesterification | Mthis compound | Ethanol, cat. NaOEt | Anhydrous, ethanol as solvent |

| Acidic Transesterification | Mthis compound | Ethanol, cat. H₂SO₄ | Reflux, excess ethanol |

Functional Group Interconversions in Multi-Step Syntheses

The assembly of a molecule with multiple functional groups like this compound often requires a multi-step approach where functional groups are introduced or modified sequentially.

Oxidation Pathways for Keto Group Introduction

The 3-oxo (keto) group is a central feature of the molecule's reactivity. A common and effective strategy to introduce this functionality is through the oxidation of a corresponding secondary alcohol precursor, in this case, ethyl 6-bromo-3-hydroxyhexanoate. The choice of oxidant is crucial to ensure selectivity and avoid over-oxidation or side reactions with the ester or alkyl bromide moieties.

A variety of reagents are available for this transformation. Chromium-based reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are effective for oxidizing secondary alcohols to ketones under mild, anhydrous conditions, which would be compatible with the ester functionality. edubirdie.com Other modern oxidation methods include the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild conditions and high yields, making them suitable for sensitive substrates.

| Oxidation Method | Oxidizing Agent(s) | Typical Solvent | Conditions |

| PCC Oxidation | Pyridinium chlorochromate | Dichloromethane (DCM) | Anhydrous, Room Temp |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane (DCM) | Anhydrous, Low Temp (-78 °C to RT) |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Anhydrous, Room Temp |

Chain Elongation Strategies Preceding Bromination or Ketone Formation

Building the six-carbon backbone of the target molecule is a foundational aspect of its synthesis. Classic carbon-carbon bond-forming reactions are employed to construct the β-keto ester framework.

One of the most powerful methods for this is the acetoacetic ester synthesis . wikipedia.orgaskthenerd.com This strategy utilizes ethyl acetoacetate as a starting material. chemicalnote.com The α-hydrogens of ethyl acetoacetate are acidic (pKa ≈ 11) and can be readily removed by a base like sodium ethoxide to form a stabilized enolate. askthenerd.com This enolate is a potent nucleophile that can react with an electrophile in an Sₙ2 reaction. chemicalnote.com

To synthesize a precursor for this compound, the enolate of ethyl acetoacetate would be reacted with a three-carbon electrophile containing a latent or protected bromide, such as 3-bromopropanol or its protected form. For example, reaction with 1-bromo-3-(tetrahydropyranyloxy)propane followed by deprotection and conversion of the resulting alcohol to a bromide would yield the desired carbon skeleton.

Alternatively, a Claisen condensation can be used. uomustansiriyah.edu.iq This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. openstax.orgmasterorganicchemistry.com A "crossed" or "mixed" Claisen condensation, where two different esters are used, could construct the desired backbone. pressbooks.pub For instance, the enolate of ethyl acetate (B1210297) could be reacted with an ester like ethyl 4-bromobutanoate. The base used (e.g., sodium ethoxide) deprotonates the ethyl acetate to form a nucleophilic enolate, which then attacks the carbonyl carbon of ethyl 4-bromobutanoate. Subsequent loss of an ethoxide leaving group yields the β-keto ester, this compound. openstax.org

Advanced Synthetic Techniques and Process Optimization for this compound

The industrial preparation of specialty chemicals such as this compound is increasingly benefiting from advanced synthetic methodologies. These techniques aim to enhance efficiency, selectivity, and safety, while minimizing environmental impact. This section explores the application of continuous flow synthesis, chemo- and regioselective catalysis, and green chemistry principles to the synthesis of this versatile chemical intermediate.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. longdom.org A key reaction in the synthesis of β-keto esters is the Claisen condensation, which can be adapted to a continuous flow process. google.com

In a hypothetical continuous flow setup for the synthesis of a related β-keto ester, a stream of an appropriate ester enolate could be continuously mixed with a stream of an acylating agent in a microreactor. google.com The precise control of residence time and temperature in such a reactor can lead to higher yields and purities by minimizing side reactions. For instance, a continuous process for the production of β-keto esters by Claisen condensation has been described, which involves the continuous generation of an enolate that then reacts with another ester. google.com This approach avoids the accumulation of unstable intermediates, a common issue in batch reactions.

Another potential flow-based approach involves the BF3·OEt2-catalyzed formal C-H insertion of ethyl diazoacetate into an aldehyde. acs.org While not directly applicable to this compound, this demonstrates the potential of flow chemistry to handle reactive intermediates like diazo compounds safely. The subsequent condensation of the resulting β-keto ester with other reagents can also be performed in a continuous flow system, allowing for a multi-step synthesis in a single, uninterrupted process. thieme-connect.com

Table 1: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis of a β-Keto Ester

| Parameter | Traditional Batch Synthesis | Hypothetical Continuous Flow Synthesis |

| Reaction Time | Several hours | Minutes |

| Yield | Variable, often moderate | Consistently high |

| Purity | Requires significant purification | Higher, with fewer byproducts |

| Safety | Risks associated with large volumes of reagents and exotherms | Enhanced, due to small reaction volumes and superior temperature control |

| Scalability | Difficult and non-linear | Straightforward by extending operation time |

Chemo- and Regioselective Catalysis in Preparation

The synthesis of a molecule with multiple functional groups like this compound requires a high degree of control to ensure that reactions occur at the desired position. Chemo- and regioselective catalysis are instrumental in achieving this.

For the preparation of the β-keto ester backbone, various catalytic methods can be employed. For example, the use of heterogeneous catalysts in the synthesis of β-keto esters from aldehydes and diazoacetates has been reported. thieme-connect.com These catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for their reuse, which aligns with green chemistry principles.

In the context of introducing the bromine atom, selective halogenation is crucial. While direct catalytic methods for the regioselective bromination at the 6-position of a hexanoate derivative are not widely documented for this specific molecule, general principles of catalytic halogenation can be applied. For instance, the use of catalysts can help to avoid unwanted side reactions, such as bromination at the alpha-position to the ketone or ester. The choice of catalyst and reaction conditions would be critical to direct the halogenation to the terminal carbon of the hexanoyl chain.

Furthermore, enzymatic catalysis offers a high degree of chemo- and regioselectivity. Lipases, for instance, are known to catalyze the transesterification of β-keto esters under mild, solvent-free conditions. google.com This approach could be valuable in the final steps of the synthesis or in the preparation of chiral analogues of this compound.

Table 2: Potential Catalytic Approaches for the Synthesis of this compound

| Synthetic Step | Potential Catalyst | Rationale |

| β-Keto Ester Formation | Heterogeneous acid or base catalyst | Facilitates Claisen-type condensation, easy separation and reuse. |

| Terminal Bromination | Phase-transfer catalyst with a brominating agent | Enhances reactivity and selectivity for the terminal methyl group. |

| Esterification | Lipase | High chemoselectivity, mild reaction conditions, environmentally benign. |

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles is essential for developing sustainable synthetic routes to this compound. longdom.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

One of the core principles of green chemistry is the use of safer solvents. royalsocietypublishing.org Where possible, the synthesis should be designed to use water or other environmentally benign solvents. longdom.org Alternatively, solvent-free reactions, such as those catalyzed by lipases, are highly desirable. google.com

Atom economy is another key consideration. Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

The use of renewable feedstocks is also a central tenet of green chemistry. While the synthesis of this compound may currently rely on petroleum-based starting materials, future research could explore pathways from biomass-derived precursors.

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Use of catalytic methods to reduce byproducts. |

| Atom Economy | Designing reactions where most of the atoms of the reactants are incorporated into the product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents and solvents. |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or solvent-free conditions. |

| Design for Energy Efficiency | Employing reactions that proceed at ambient temperature and pressure, potentially in continuous flow systems. |

| Use of Renewable Feedstocks | Exploring synthetic routes from biomass-derived starting materials. |

| Catalysis | Utilizing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. |

Reactivity and Chemical Transformations of Ethyl 6 Bromo 3 Oxohexanoate

Reactions Involving the Terminal C-Br Bond

The primary alkyl bromide structure of Ethyl 6-bromo-3-oxohexanoate makes the terminal carbon (C6) an electrophilic center, susceptible to attack by nucleophiles. The reactions at this position are dominated by nucleophilic substitution and organometallic coupling pathways. Elimination reactions can also occur under specific conditions.

Nucleophilic Substitution Reactions (S_N2 and S_N1 pathways)

Given that the bromine atom is attached to a primary carbon, nucleophilic substitution reactions proceed almost exclusively through the bimolecular S_N2 pathway. This mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry (though C6 is achiral in this case) and displacement of the bromide ion in a single, concerted step. The S_N1 pathway, which involves the formation of a primary carbocation, is highly unfavorable and generally not observed.

While external carbanions and enolates can act as nucleophiles to displace the bromide, the most significant reaction in this category is the intramolecular alkylation. When this compound is treated with a base (e.g., sodium ethoxide), the most acidic proton, located on the α-carbon (C2) between the two carbonyl groups, is abstracted to form a stabilized enolate. This enolate then serves as an internal nucleophile, attacking the electrophilic C6 center and displacing the bromide ion. This intramolecular S_N2 reaction results in the formation of a five-membered ring. This type of reaction is a variation of the acetoacetic ester synthesis, applied intramolecularly. wikipedia.orglibretexts.org

The general transformation is detailed in the table below.

| Reactant | Base | Product | Reaction Type |

| This compound | Sodium Ethoxide (NaOEt) | Ethyl 2-acetylcyclopentanone | Intramolecular Alkylation (Cyclization) |

This interactive table summarizes the primary intramolecular alkylation pathway.

This cyclization is generally favored over intermolecular alkylation due to the proximity of the reacting centers. To achieve intermolecular alkylation with an external carbanion, reaction conditions would need to be carefully controlled to minimize the formation of the cyclic product.

The terminal bromide can be readily displaced by various nitrogen and other heteroatom nucleophiles via an S_N2 reaction. mnstate.edu Reaction with ammonia (B1221849) or primary and secondary amines can produce the corresponding 6-amino-3-oxohexanoate derivatives. A common challenge in such reactions is over-alkylation, where the initially formed amine product acts as a nucleophile itself, leading to secondary, tertiary, or even quaternary ammonium (B1175870) salts. youtube.com Using a large excess of the amine nucleophile can help to favor the mono-alkylation product. mnstate.edu Similarly, other heteroatom nucleophiles like thiols and alkoxides can be used to introduce new functional groups at the C6 position.

The table below illustrates the expected products from reactions with various nucleophiles.

| Nucleophile | Reagent Example | Product Name |

| Ammonia | NH₃ (excess) | Ethyl 6-amino-3-oxohexanoate |

| Primary Amine | Methylamine (CH₃NH₂) | Ethyl 6-(methylamino)-3-oxohexanoate |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | Ethyl 6-(methylthio)-3-oxohexanoate |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Ethyl 6-methoxy-3-oxohexanoate |

This interactive table showcases potential products from S_N2 reactions with various heteroatom nucleophiles.

The introduction of a nitrile group can be achieved through a nucleophilic substitution reaction using a cyanide salt, such as sodium or potassium cyanide. This classic S_N2 reaction replaces the bromine atom with a cyano group, yielding Ethyl 6-cyano-3-oxohexanoate. This transformation is valuable as the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. The presence of the β-keto ester functionality is generally compatible with this reaction, although care must be taken with the basicity of the cyanide salt, which could potentially promote competing intramolecular cyclization or elimination reactions.

Elimination Reactions for Olefin Formation

Although nucleophilic substitution is the dominant pathway for primary alkyl halides, elimination reactions (E2 pathway) can be induced to form an alkene. To favor elimination over substitution for this compound, a strong, sterically hindered, non-nucleophilic base is required. Bases such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide (KOt-Bu) are suitable for this purpose. The E2 reaction would involve the abstraction of a proton from C5 and the concurrent departure of the bromide leaving group from C6, resulting in the formation of a double bond between C5 and C6 to yield Ethyl 3-oxohex-5-enoate.

Organometallic Coupling Reactions

The C-Br bond of this compound can participate in various organometallic cross-coupling reactions to form new carbon-carbon bonds. These methods are powerful tools in organic synthesis for building more complex molecular skeletons.

Gilman Coupling: Lithium diorganocuprates, known as Gilman reagents, are particularly effective for coupling with primary alkyl bromides. libretexts.orgmasterorganicchemistry.com A significant advantage of Gilman reagents is their relatively low reactivity towards ketone and ester functional groups, making them highly suitable for use with a substrate like this compound. youtube.com For example, reacting the bromo-ester with lithium dimethylcuprate would yield Ethyl 6-methyl-3-oxohexanoate.

Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, and modern protocols have extended its use to include primary alkyl bromides. wikipedia.org This reaction is known for its exceptional functional group tolerance, allowing for the coupling of the alkyl bromide with an organoboron reagent (e.g., an arylboronic acid) in the presence of the keto-ester moiety. mit.edunih.govst-andrews.ac.uk This would allow for the synthesis of compounds such as Ethyl 6-phenyl-3-oxohexanoate.

The table below summarizes representative organometallic coupling reactions.

| Coupling Reaction | Organometallic Reagent | Catalyst / Conditions | Product Name |

| Gilman Coupling | Lithium dimethylcuprate ((CH₃)₂CuLi) | Diethyl ether | Ethyl 7-methyl-4-oxoheptanoate |

| Suzuki-Miyaura Coupling | Phenylboronic acid (C₆H₅B(OH)₂) | Pd catalyst, Base | Ethyl 6-phenyl-3-oxohexanoate |

This interactive table provides examples of organometallic coupling reactions.

Reactions Involving the Beta-Keto Group

The beta-keto group in this compound is a hub of reactivity, allowing for transformations at both the carbonyl carbon and the adjacent acidic protons.

The ketone carbonyl at the C-3 position can be selectively reduced to a hydroxyl group to furnish Ethyl 6-bromo-3-hydroxyhexanoate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reducing agent and is generally preferred for the reduction of ketones in the presence of esters, as it typically does not reduce the ester functionality under standard conditions. libretexts.orgcommonorganicchemistry.commasterorganicchemistry.com

For enhanced selectivity, especially in multifunctional molecules, the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), can be utilized. This method is particularly effective for the chemoselective reduction of ketones in the presence of other reducible functional groups.

Table 2: Carbonyl Reduction of this compound

| Reagent | Expected Product | Notes |

| Sodium Borohydride (NaBH₄) | Ethyl 6-bromo-3-hydroxyhexanoate | Selective for the ketone over the ester. |

| Lithium Aluminium Hydride (LiAlH₄) | 6-bromohexane-1,3-diol | Reduces both the ketone and the ester. |

| Sodium Borohydride / Cerium(III) Chloride (Luche Reduction) | Ethyl 6-bromo-3-hydroxyhexanoate | High chemoselectivity for the ketone. |

The electrophilic nature of the ketone carbonyl at C-3 allows for a variety of nucleophilic addition reactions.

One important example is the Wittig reaction , which converts ketones into alkenes. libretexts.org The reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, leading to the formation of an unsaturated bromo ester.

Another example is the addition of a cyanide ion , typically from a source like hydrogen cyanide (HCN) or a cyanide salt, to form a cyanohydrin. libretexts.orgchemguide.co.ukyoutube.comdocbrown.info This reaction adds a hydroxyl group and a nitrile group to the C-3 carbon. The resulting cyanohydrin is a versatile intermediate that can be further transformed, for instance, by hydrolysis of the nitrile to a carboxylic acid or reduction to an amine.

The presence of acidic protons alpha to the carbonyl groups facilitates condensation reactions.

Knoevenagel Condensation: Beta-keto esters are excellent substrates for the Knoevenagel condensation, which is a variation of the aldol (B89426) condensation. masterorganicchemistry.com This reaction involves the condensation of an active methylene (B1212753) compound (in this case, the C-2 protons of the beta-keto ester) with an aldehyde or ketone in the presence of a weak base. For example, the reaction of this compound with an aldehyde like benzaldehyde (B42025) would lead to a new α,β-unsaturated product.

Aldol-Type Reactions: this compound has two sets of acidic α-protons, at C-2 and C-4. While the C-2 protons are more acidic, deprotonation at C-4 is also possible. This opens up the possibility of self-condensation reactions under basic conditions. Furthermore, an intramolecular aldol-type condensation, similar to a Dieckmann condensation, could potentially occur if a suitable base is used, leading to the formation of a cyclic product.

The most acidic protons in this compound are located at the C-2 position, between the two carbonyl groups. These protons can be readily removed by a suitable base to form a resonance-stabilized enolate. libretexts.orgfiveable.meorganicchemistrytutor.com

This enolate is a potent nucleophile and can undergo various reactions, most notably alkylation . libretexts.orgfiveable.meorganicchemistrytutor.comlibretexts.org The enolate can react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond at the C-2 position.

Given the presence of a bromine atom within the same molecule, there is the potential for an intramolecular alkylation . If the enolate is formed at the C-2 position, it could potentially attack the C-6 carbon, displacing the bromide and forming a five-membered ring. This type of intramolecular cyclization is a common strategy in the synthesis of cyclic compounds. fiveable.me The outcome of such a reaction would depend on the reaction conditions and the relative rates of intermolecular versus intramolecular processes.

Rearrangements Involving the Keto Functionality

The presence of a bromine atom at the γ-position relative to the ketone in this compound opens the possibility for intramolecular reactions and rearrangements, although specific literature on this exact compound is scarce. However, by analogy to related halo-ketones, potential rearrangement pathways can be considered.

One pertinent area of chemical reactivity for halo-ketones is the Favorskii rearrangement and its variants. While the classical Favorskii rearrangement involves α-halo ketones, the structural motif in this compound is that of a γ-bromo ketone. The analogous reaction for β-halo ketones is known as the homo-Favorskii rearrangement, which proceeds through a cyclobutanone (B123998) intermediate. Given the γ-position of the bromine, a direct intramolecular cyclization to form a cyclopropanone (B1606653) or cyclobutanone is not feasible.

However, the synthesis of 6-bromo-3-oxoalkanoates has been achieved through a "ring-closure/ring-cleavage" strategy, which conceptually involves the formation and subsequent cleavage of a cyclic intermediate. This suggests that under certain conditions, intramolecular cyclization of derivatives of this compound could occur. For instance, deprotonation at the α-position (C-2 or C-4) could be followed by an intramolecular nucleophilic attack on the carbon bearing the bromine, leading to a five-membered cyclic ketone. Subsequent rearrangement or fragmentation of this cyclic intermediate could lead to rearranged products. The specific outcome would be highly dependent on the reaction conditions, particularly the nature of the base used and the solvent system.

Reactions Involving the Ethyl Ester Group

The ethyl ester functionality in this compound is susceptible to a range of transformations common to esters, particularly those with an adjacent keto group which can influence reactivity through enolate formation.

Hydrolysis to the Carboxylic Acid

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-bromo-3-oxohexanoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution.

Base-mediated hydrolysis (saponification): This is an irreversible process that involves treating the ester with a stoichiometric amount of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

The presence of the β-keto group can facilitate hydrolysis, and care must be taken to avoid potential side reactions, such as decarboxylation of the resulting β-keto acid, especially under harsh heating conditions.

| Reaction | Reagents | Product |

| Acid-catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 6-bromo-3-oxohexanoic acid |

| Base-mediated Hydrolysis | 1. NaOH or KOH, H₂O2. H₃O⁺ | 6-bromo-3-oxohexanoic acid |

Transesterification Processes

Transesterification is a process where the ethyl group of the ester is exchanged for another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For β-keto esters like this compound, transesterification can be an efficient process. The reaction is often driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed during the reaction. rsc.org

The selectivity of transesterification for β-keto esters over other types of esters is a known phenomenon, often attributed to the formation of a chelated enol intermediate with the catalyst. rsc.org

| Catalyst Type | Typical Reagents | General Product |

| Acid-catalyzed | R'OH, H⁺ (e.g., H₂SO₄) | Alkyl 6-bromo-3-oxohexanoate |

| Base-catalyzed | R'OH, R'O⁻ (e.g., NaOR') | Alkyl 6-bromo-3-oxohexanoate |

| Organocatalyst | R'OH, various catalysts | Alkyl 6-bromo-3-oxohexanoate |

Amidation Reactions

The ethyl ester group can be converted to an amide by reaction with ammonia or a primary or secondary amine. This transformation, known as aminolysis, typically requires heating and may be catalyzed by the amine itself or by the addition of a catalyst. A direct amination of γ-halo-β-ketoesters with anilines has been reported to proceed in good to excellent yields, providing a straightforward route to γ-anilino-β-ketoesters. wikipedia.org This suggests that this compound would readily react with anilines and likely other amines to form the corresponding amides.

| Reactant | General Product |

| Ammonia (NH₃) | 6-bromo-3-oxohexanamide |

| Primary Amine (R'NH₂) | N-alkyl-6-bromo-3-oxohexanamide |

| Secondary Amine (R'₂NH) | N,N-dialkyl-6-bromo-3-oxohexanamide |

| Aniline (C₆H₅NH₂) | N-phenyl-6-bromo-3-oxohexanamide |

Reduction to the Alcohol

The ethyl ester group can be reduced to a primary alcohol, resulting in the formation of 6-bromohexane-1,3-diol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.

The presence of the ketone group at the 3-position means that it will also be reduced to a secondary alcohol under these conditions. Therefore, the reduction of this compound with a strong hydride reagent like LiAlH₄ is expected to yield 6-bromohexane-1,3-diol.

Chemoselectivity and Regioselectivity in Multifunctional Transformations

The presence of three distinct functional groups—bromo, keto, and ester—in this compound makes chemoselectivity and regioselectivity crucial considerations in its transformations. The choice of reagents and reaction conditions will determine which functional group reacts preferentially.

Chemoselectivity:

Reduction: The ketone group is more reactive towards milder reducing agents like sodium borohydride than the ester group. Therefore, it is possible to selectively reduce the ketone to a hydroxyl group while leaving the ester intact, yielding ethyl 6-bromo-3-hydroxyhexanoate. To reduce both the ketone and the ester to the corresponding diol, a stronger reducing agent like lithium aluminum hydride is necessary. The chemoselective reduction of γ- and δ-keto esters to either hydroxy esters or diols can be controlled by the reaction conditions. nrochemistry.com

Nucleophilic Attack: The carbonyl carbon of the ketone is generally more electrophilic than the carbonyl carbon of the ester. However, the α-protons of the β-keto ester are acidic, and their deprotonation to form an enolate is a common reaction pathway in the presence of a base. This enolate can then act as a nucleophile.

Regioselectivity:

Enolate Formation: In the presence of a base, deprotonation can occur at either the α-position (C-2) or the α'-position (C-4). The acidity of these protons is influenced by the adjacent carbonyl groups. The protons at C-2 are flanked by the ester and ketone, making them generally more acidic and more likely to be removed to form the thermodynamically more stable enolate. The protons at C-4 are only adjacent to the ketone. The choice of base and reaction temperature can influence the regioselectivity of enolate formation.

Intramolecular Reactions: The formation of an enolate at C-4 could potentially lead to an intramolecular Sₙ2 reaction with the bromine at C-6, which would result in the formation of a cyclopropane (B1198618) ring. However, the formation of a three-membered ring via a 5-exo-tet cyclization is generally disfavored by Baldwin's rules. A more likely intramolecular cyclization would involve the enolate formed at C-2 attacking the C-6 position, leading to a five-membered ring.

The interplay of these factors allows for the targeted modification of this compound, making it a versatile building block for the synthesis of more complex molecules. Careful selection of reagents and reaction conditions is paramount to achieving the desired chemical transformation with high selectivity.

Protecting Group Strategies for Selective Transformations

To achieve transformations at one functional group without interference from another, protecting group strategies are essential. oup.com The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal. oup.comorganic-chemistry.org

The most common strategy for this molecule involves the protection of the highly reactive keto group. Given that the ketone is more susceptible to nucleophilic attack than the ester, its protection is crucial for reactions involving strong nucleophiles or bases intended to react at the ester or bromo positions.

Protection of the Ketone: The ketone can be selectively protected as a ketal, typically by reacting the compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. masterorganicchemistry.com This cyclic acetal (B89532) is stable under a wide range of conditions, including treatment with strong bases, hydrides, and organometallic reagents. oup.comorganic-chemistry.org Once the desired transformation at another site is complete, the ketone can be regenerated by acidic hydrolysis.

The table below outlines several synthetic pathways enabled by the protection of the keto group.

| Target Transformation | Protecting Group Strategy | Reaction Sequence | Result |

|---|---|---|---|

| Reduction of Ester to Alcohol | Protect Ketone as Ketal | 1. Ethylene glycol, H+ 2. LiAlH4 3. H3O+ | Transforms ester into a primary alcohol while preserving the ketone. |

| Grignard Reaction at Ester | Protect Ketone as Ketal | 1. Ethylene glycol, H+ 2. Excess R-MgBr 3. H3O+ | Forms a tertiary alcohol from the ester group. |

| Intramolecular Cyclization via C2 Enolate | No protecting group needed (kinetic control) | 1. NaH or NaOEt | Formation of a five-membered ring (ethyl 2-cyclopentanonecarboxylate) via intramolecular SN2 reaction. |

| Formation of a Grignard Reagent at C6 | Protect Ketone as Ketal | 1. Ethylene glycol, H+ 2. Mg, ether 3. Electrophile (e.g., CO2) 4. H3O+ | Allows formation of a Grignard reagent from the alkyl bromide for subsequent C-C bond formation. |

Protecting the ester or bromo group is less common as the ketone is typically the most reactive site that needs to be masked.

Steric and Electronic Effects on Reaction Outcomes

Both steric and electronic factors significantly influence the outcomes of reactions involving this compound.

Electronic Effects: The electron-withdrawing nature of the two carbonyl groups has a profound impact on the molecule's reactivity.

Acidity of α-Protons: As mentioned, the inductive and resonance effects of both the keto and ester groups make the C2 protons the most acidic site in the molecule, facilitating regioselective enolate formation.

Electrophilicity: The ketone carbonyl carbon is more electrophilic than the ester carbonyl carbon because alkyl groups (like the ethyl group of the ester) are less electron-donating than alkoxy groups, providing less stabilization to the carbonyl carbon. This electronic difference is the basis for the chemoselective reduction of the ketone in the presence of the ester.

SN2 Reactivity: The electron-withdrawing effects of the carbonyls can influence the SN2 reactivity at the C6 position. While the effect is transmitted through several sigma bonds and is therefore weak, it can slightly increase the electrophilicity of the C6 carbon.

Steric Effects: Steric hindrance plays a crucial role in directing the approach of nucleophiles and bases.

Enolate Formation and Alkylation: The formation of an enolate at C2 is generally favored due to higher acidity. Subsequent reactions of this planar enolate, such as alkylation, can be subject to steric effects. The approach of an electrophile can be influenced by the substituents already present on the molecule, potentially leading to diastereoselectivity in more complex derivatives.

Intramolecular Reactions: In base-induced intramolecular cyclization, the formation of a five-membered ring via attack of the C2 enolate on the C6-bromo position is kinetically and thermodynamically favored over the formation of a three-membered ring (from the C4 enolate). This is a classic example of how electronic factors (acidity of C2-H) and the stability of the resulting ring structure govern the reaction outcome.

Strategic Applications in Complex Molecule Synthesis

Utility as a Versatile Building Block in Divergent Synthesis

Ethyl 6-bromo-3-oxohexanoate is a prime example of a versatile building block in divergent synthesis, a strategy that allows for the creation of a wide array of structurally distinct molecules from a common intermediate. The presence of multiple reactive sites within the molecule—the electrophilic carbon of the carbonyl group, the acidic α-protons adjacent to the ketone and ester, and the electrophilic carbon attached to the bromine atom—enables chemists to perform a variety of selective modifications. wordpress.combritannica.com

The active methylene (B1212753) group, flanked by two carbonyl groups (the ketone and the ester), can be readily deprotonated to form a stabilized enolate. This nucleophilic enolate can then participate in a range of carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) condensations, and Michael additions. wordpress.com Furthermore, the terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups, including amines, azides, thiols, and larger carbon frameworks through reactions with organometallic reagents. nih.gov This dual reactivity allows for a stepwise and controlled construction of molecular complexity, branching out from a single starting material to a diverse library of compounds.

Table 1: Reactive Sites and Potential Transformations of this compound

| Reactive Site | Type of Reactivity | Potential Reactions |

| α-protons (C2 & C4) | Acidic | Deprotonation to form enolates for alkylation, acylation, aldol, and Michael reactions. |

| Ketone Carbonyl (C3) | Electrophilic | Nucleophilic attack (e.g., Grignard, organolithium reagents), reduction to a secondary alcohol. |

| Ester Carbonyl (C1) | Electrophilic | Hydrolysis, transesterification, amidation, reduction to a primary alcohol. |

| Carbon-Bromine Bond (C6) | Electrophilic | Nucleophilic substitution (e.g., with amines, azides, thiols), formation of organometallic reagents. |

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structural motifs present in this compound are commonly found in a variety of biologically active molecules. This makes it a valuable intermediate in the synthesis of pharmaceuticals.

Statins, a class of cholesterol-lowering drugs, are characterized by a dihydroxy heptanoic acid side chain. The synthesis of this crucial side chain often involves the stereoselective reduction of a β-keto ester or a β,δ-diketoester. researchgate.netresearchgate.net this compound can serve as a precursor to fragments of these side chains. For instance, the ketone at the 3-position can be stereoselectively reduced to a hydroxyl group, a key step in establishing the correct stereochemistry required for the biological activity of statins. nih.govmdpi.com The bromo-functionalized tail of the molecule allows for further chain extension or cyclization to construct the full carbon skeleton of various statin analogs.

Many natural products with potent anti-cancer activity belong to the polyketide family. nih.gov Polyketides are synthesized biosynthetically through the sequential condensation of "ketide" units, which are derived from small carboxylic acid precursors. mdpi.com In a synthetic laboratory setting, compounds like this compound can mimic these biosynthetic building blocks. nih.govresearchgate.net The keto-ester functionality allows it to act as a starter or an extender unit in the construction of polyketide chains. The bromine atom provides a handle for coupling with other fragments or for the introduction of specific functionalities found in complex anti-cancer agents.

Carnitine and its derivatives are essential for the transport of fatty acids into the mitochondria for beta-oxidation. The synthesis of carnitine analogs for metabolic studies often requires the introduction of functionalized carbon chains. While not a direct precursor, the reactivity of this compound makes it a suitable starting material for the synthesis of molecules that can be used to probe carnitine-related metabolic pathways. The bromo group can be displaced by amines to introduce the nitrogen atom characteristic of carnitine, and the keto and ester groups can be further manipulated to create the desired molecular structure.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that are targets for drugs used to treat metabolic disorders like type 2 diabetes. The synthesis of some PPAR agonists involves the alkylation of a phenolic or other nucleophilic core structure. The electrophilic nature of the carbon-bromine bond in this compound makes it a potential alkylating agent in the synthesis of certain PPAR agonists, allowing for the introduction of a functionalized six-carbon chain.

Synthesis of Agrochemical Intermediates

The principles of divergent synthesis and the versatile reactivity of this compound are also applicable to the agrochemical industry. Many herbicides, insecticides, and fungicides are complex organic molecules that require multi-step syntheses. researchgate.netnih.gov The keto-ester functionality of this compound is a common feature in many heterocyclic compounds that exhibit biological activity. For instance, derivatives of ethyl acetoacetate (B1235776), a closely related compound, are widely used in the synthesis of pyrazoles, pyridines, and pyrimidines, which are core structures in many pesticides. wordpress.combritannica.comsudanchemical.com The bromine atom in this compound provides an additional point of modification, allowing for the synthesis of a broader range of potentially active agrochemical compounds.

Contributions to Natural Product Synthesis Frameworks

The structural features of this compound make it a powerful tool for synthetic chemists aiming to construct the core scaffolds of various natural products. Its linear six-carbon chain, equipped with handles for cyclization and further functionalization, allows for its efficient incorporation into larger, more complex molecular frameworks.

One of the most direct applications of this compound in synthesis is its use as a precursor to saturated six-membered heterocycles, specifically δ-valerolactones and substituted tetrahydropyrans. These motifs are prevalent in a wide array of natural products. researchgate.netchemicalbook.com

The synthetic strategy involves the initial chemoselective reduction of the 3-oxo group to a hydroxyl group, yielding ethyl 6-bromo-3-hydroxyhexanoate. This intermediate can then undergo intramolecular cyclization through two distinct pathways:

Lactone Formation: Intramolecular transesterification, where the newly formed secondary alcohol attacks the ethyl ester carbonyl, leads to the formation of a δ-valerolactone derivative. This reaction is typically promoted by acid or base catalysis.

Cyclic Ether Formation: An intramolecular Williamson ether synthesis, wherein the hydroxyl group acts as a nucleophile to displace the terminal bromide, results in the formation of a substituted tetrahydropyran (B127337) ring. This cyclization is generally favored under basic conditions.

The choice of reagents and reaction conditions dictates the outcome, allowing for controlled synthesis of either the lactone or the cyclic ether from a single precursor.

Table 1: Potential Cyclization Products from this compound

| Initial Transformation | Cyclization Type | Reaction Conditions | Resulting Heterocyclic Core |

|---|---|---|---|

| Reduction of 3-keto group to 3-hydroxy | Intramolecular Transesterification | Acid or Base Catalysis | δ-Valerolactone |

| Reduction of 3-keto group to 3-hydroxy | Intramolecular Williamson Ether Synthesis | Base (e.g., NaH) | Tetrahydropyran |

Polyketides are a large and diverse class of natural products characterized by repeating β-hydroxy carbonyl units. wikipedia.org Their biosynthesis involves the sequential condensation of simple acyl-CoA precursors by polyketide synthases (PKSs). nih.govnih.gov In synthetic chemistry, β-keto esters like this compound are fundamental building blocks that mimic the function of these biological precursors. organic-chemistry.orgnih.gov

This compound can be employed as a functionalized six-carbon "extender" or "starter" unit in biomimetic polyketide synthesis. The β-keto ester moiety can undergo Claisen-type condensation reactions to extend a carbon chain, while the terminal bromo- group serves as a crucial functional handle for subsequent transformations. This latent functionality is strategically valuable because it can be preserved through several synthetic steps and then utilized in late-stage modifications, such as:

Macrocyclization to form macrolide antibiotics.

Cross-coupling reactions to introduce complex side chains.

Conversion to other functional groups required for biological activity.

This dual reactivity allows for the programmed construction of intricate polyketide backbones with predetermined functionalization points.

Table 2: Strategic Role in Polyketide Synthesis

| Structural Moiety | Synthetic Role | Strategic Advantage |

|---|---|---|

| β-Keto Ester | Chain Elongation Unit (via Claisen Condensation) | Mimics biological polyketide synthesis, builds carbon backbone. |

| Terminal Alkyl Bromide | Latent Functional Handle | Enables late-stage macrocyclization or side-chain installation. |

Preparation of Specialty Chemicals and Advanced Materials Precursors

The versatility of this compound extends beyond natural product synthesis into the realm of specialty chemicals and materials science. Its ability to undergo a wide variety of chemical transformations makes it a valuable precursor for creating molecules with tailored properties.

The compound's structure is a hub for diversification. The alkyl bromide can be converted into a vast array of other functional groups (e.g., amines, azides, thiols, phosphonates) through nucleophilic substitution. Simultaneously, the β-keto ester portion can be manipulated through reactions such as alkylation, acylation, reduction, or condensation.

This reactivity profile enables its use in the synthesis of:

Functionalized Heterocycles: Condensation with dinucleophiles like hydrazines or diamines can lead to the formation of seven-membered rings such as diazepines. acs.org

Amino Acids: The bromide can be displaced by an azide (B81097) or used in a Gabriel synthesis, followed by manipulation of the keto-ester function, to produce non-proteinogenic amino acids.

Polymer Building Blocks: The molecule can be converted into monomers for polymerization. For instance, conversion to a lactone allows for ring-opening polymerization, while the bromide can act as an initiator for certain types of controlled radical polymerizations.

Table 3: Potential Classes of Derived Specialty Chemicals

| Target Chemical Class | Key Transformation | Potential Application |

|---|---|---|

| Substituted Diazepines | Condensation with Diamines | Pharmaceutical Scaffolds |

| Unnatural Amino Acids | Gabriel Synthesis / Azide Substitution | Peptidomimetics, Drug Discovery |

| Functionalized Polyesters | Lactonization followed by Ring-Opening Polymerization | Biocompatible Materials |

| Polymer Initiators | Use of Bromide in ATRP | Advanced Material Synthesis |

Strategic Incorporation into Cascade and Multicomponent Reactions

The presence of two electronically distinct and spatially separated reactive sites makes this compound an exemplary substrate for designing efficient cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single operation, which is highly desirable for synthetic efficiency.

A notable potential cascade reaction is an intramolecular Barbier or Reformatsky-type reaction. organic-chemistry.orgbyjus.comrsc.orgwikipedia.org In this process, a metal such as zinc, magnesium, or indium would be used to convert the alkyl bromide into an organometallic species in situ. This nucleophilic species would then attack the internal ketone carbonyl, leading to a cyclization event that forms a five-membered ring. The product would be a substituted cyclopentanol (B49286) derivative, a common structural motif in prostaglandins (B1171923) and other natural products.

Furthermore, β-keto esters are well-established participants in numerous MCRs, including the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction. thieme-connect.combeilstein-journals.orgnih.gov When this compound is used in these reactions, the bromopropyl side chain is incorporated directly into the final heterocyclic product. This provides a "post-MCR" modification handle, allowing for the creation of diverse chemical libraries from a single multicomponent reaction by subsequent chemistry on the bromo group.

Table 4: Applications in Advanced Synthetic Reactions

| Reaction Type | Role of this compound | Potential Product Scaffold |

|---|---|---|

| Intramolecular Barbier/Reformatsky Reaction | Acts as both nucleophile precursor (bromide) and electrophile (ketone) | Substituted Cyclopentanols |

| Hantzsch-type Multicomponent Reaction | β-Keto Ester Component | Dihydropyridines with a functionalized side chain |

| Piperidine Synthesis Multicomponent Reaction | β-Keto Ester Component | Substituted Piperidines with a handle for diversification |

Stereoselective Synthesis Utilizing Ethyl 6 Bromo 3 Oxohexanoate and Its Analogs

Asymmetric Transformations of the Keto Group

The prochiral ketone in ethyl 6-bromo-3-oxohexanoate is a prime target for asymmetric transformations to generate a chiral hydroxyl group, a key stereocenter in many biologically active molecules. Various strategies, including chiral catalyst-mediated reductions and biocatalytic approaches, have been effectively employed.

Chiral Catalyst-Mediated Reductions

The asymmetric reduction of β-keto esters is a well-established method for producing optically active β-hydroxy esters. This can be achieved using stoichiometric chiral reducing agents or, more efficiently, through catalytic processes. nih.gov Catalytic reductions can be broadly categorized into those using molecular hydrogen (asymmetric hydrogenation) and those employing other hydrogen donors (asymmetric transfer hydrogenation).

A variety of chiral transition metal catalysts have been developed for these transformations. For instance, ruthenium complexes with chiral ligands like BINAP are highly effective for the asymmetric hydrogenation of β-keto esters. acs.org Similarly, iridium-based catalysts, often in conjunction with chiral P,N,N-ligands or monosulfonylated diamines, have demonstrated excellent enantioselectivities in the transfer hydrogenation of β-keto esters using formic acid or isopropanol (B130326) as the hydrogen source. rsc.orgorganic-chemistry.org These reactions are often performed under mild conditions and can exhibit high tolerance to various functional groups.

While extensive research has been conducted on a wide range of β-keto esters, specific studies detailing the chiral catalyst-mediated reduction of this compound are not extensively documented in publicly available literature. However, the well-established efficacy of catalysts like Ru-BINAP and chiral iridium complexes on functionalized keto esters strongly suggests their applicability to this substrate. The presence of the bromoalkyl chain is not expected to interfere with the catalytic cycle of these systems.

A representative example of catalyst performance for a related substrate is shown in the table below:

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Ru(II)-BINAP/diamine | General β-keto esters | High ee | acs.org |

| Ir(III)-monosulfonylated diamine | General β-keto esters | Excellent ee | organic-chemistry.org |

| Ir-ferrocenyl P,N,N-ligands | General β-keto esters | Up to 95% ee | rsc.org |

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly dehydrogenases and reductases, operating under mild conditions in aqueous media, can afford products with exceptional enantiomeric and diastereomeric purity.

The reduction of halogenated β-keto esters, which are close analogs of this compound, has been successfully demonstrated using biocatalytic methods. For instance, the stereoselective reduction of α-chloro-β-keto esters has been achieved using reductases from baker's yeast (Saccharomyces cerevisiae). By screening a panel of eighteen different reductase enzymes, it was possible to selectively produce different diastereomers of the corresponding α-chloro-β-hydroxy esters with high optical purity. nih.gov This highlights the potential to access all possible stereoisomers of the product by selecting the appropriate enzyme.

In a particularly relevant study, the biocatalytic reduction of tert-butyl 6-chloro-3,5-dioxohexanoate, a δ-chloro-β,δ-diketo ester, was investigated. Alcohol dehydrogenase from Lactobacillus brevis (LBADH) and baker's yeast were used as enantiocomplementary biocatalysts to reduce the two keto groups with high regio- and enantioselectivity, providing access to all four stereoisomers of the corresponding dihydroxy hexanoate (B1226103). This demonstrates the feasibility of selectively reducing one or both keto groups in a controlled manner.

The utility of these biocatalytic systems is further exemplified by their application in preparing key intermediates for blockbuster drugs. For example, carbonyl reductases have been employed for the enantioselective reduction of alkyl 4-halo-3-oxobutanoates to furnish enantiomerically pure (S)-3-hydroxy esters, which are precursors for statins.

| Biocatalyst | Substrate | Product | Enantiomeric/Diastereomeric Purity | Reference |

| Saccharomyces cerevisiae reductases | α-chloro-β-keto esters | α-chloro-β-hydroxy esters | High optical purity | nih.gov |

| Alcohol Dehydrogenase from Lactobacillus brevis | tert-butyl 6-chloro-3,5-dioxohexanoate | (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | Enantiopure | |

| Baker's Yeast | tert-butyl 6-chloro-3,5-dioxohexanoate | (R)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | 90-94% ee | |

| Carbonyl reductase from Candida magnoliae | alkyl 4-halo-3-oxobutanoates | (S)-alkyl 4-halo-3-hydroxybutanoates | >99% ee |

Asymmetric Aldol (B89426) and Related Condensations

The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of new stereocenters. organic-chemistry.org In the context of this compound, it can act as either a nucleophilic donor (after deprotonation at the α-position) or as an electrophilic acceptor at the ketone carbonyl.

Direct catalytic asymmetric aldol reactions, which avoid the pre-formation of enolates, have been extensively developed using both organocatalysts and metal-based systems. organic-chemistry.org Proline and its derivatives are well-known organocatalysts that can catalyze the direct asymmetric aldol reaction between ketones and aldehydes. organic-chemistry.org While specific examples utilizing this compound are not prominent in the literature, the general principles of proline catalysis are applicable. The ketone of this compound could react with an aldehyde acceptor in the presence of a chiral amine catalyst to yield a β-hydroxy ketone with two new stereocenters.

Metal-catalyzed asymmetric aldol reactions often involve the use of chiral Lewis acids to activate the aldehyde electrophile and a chiral base to deprotonate the ketone donor. These systems can provide high levels of diastereo- and enantioselectivity. google.com Given the reactivity of β-keto esters, it is conceivable that this compound could participate in such transformations.

Diastereoselective Reactions Involving Existing Stereocenters

Once a stereocenter is established in a derivative of this compound, for instance, by the asymmetric reduction of the ketone to a hydroxyl group, this existing stereocenter can direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a powerful strategy in organic synthesis.

For example, the reduction of the remaining keto group in a δ-hydroxy-β-keto ester, obtained from the selective biocatalytic reduction mentioned earlier, can be achieved with high diastereoselectivity using standard reducing agents. The choice of reducing agent can often control the formation of either the syn or anti diastereomer of the resulting 1,3-diol. This approach was successfully used to generate all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxyhexanoate.

Furthermore, if a chiral center is introduced at the α-position of the β-keto ester, subsequent reduction of the ketone can lead to the formation of diastereomeric β-hydroxy esters. The stereochemical outcome of such reductions can often be controlled by the choice of reagents and reaction conditions, allowing for the selective synthesis of either the syn or anti product.

Chiral Auxiliary-Based Synthetic Strategies

A well-established method for inducing chirality is the use of a chiral auxiliary. This involves the temporary incorporation of a chiral molecule into the substrate to direct the stereochemical course of a reaction. rsc.org After the desired transformation, the auxiliary can be removed and often recovered for reuse.

In the context of this compound, a chiral auxiliary could be incorporated, for example, by transesterification with a chiral alcohol. The resulting chiral ester could then be subjected to various transformations, such as enolate alkylation or aldol reactions, where the chiral auxiliary would control the facial selectivity of the reaction.

A common class of chiral auxiliaries are oxazolidinones, famously developed by Evans. These can be acylated and then undergo highly diastereoselective enolate reactions. While direct application to a molecule with the complexity of this compound would require careful planning, the fundamental principles are sound. For instance, a fragment corresponding to the keto-acid part of the molecule could be coupled to a chiral auxiliary, and the stereocenter introduced via a diastereoselective reaction before the elongation of the side chain.

Organocatalytic and Metal-Catalyzed Asymmetric Reactions for Derivatization

Beyond the transformation of the keto group, the α-position of the β-keto ester moiety in this compound is amenable to a wide range of organocatalytic and metal-catalyzed asymmetric derivatizations. These reactions allow for the introduction of various functional groups with high enantioselectivity.

Organocatalysis has emerged as a powerful tool for the asymmetric α-functionalization of β-keto esters. Chiral amines, thioureas, and phosphoric acids have been used to catalyze reactions such as α-amination, α-hydroxylation, α-sulfenylation, and α-halogenation with excellent results. For instance, chiral phase-transfer catalysts have been employed for the asymmetric α-alkylation and α-alkynylation of cyclic β-keto esters. nih.govnih.gov These methodologies could be adapted for the α-functionalization of this compound, providing access to a diverse array of chiral building blocks.

Metal-catalyzed reactions also offer numerous possibilities for the derivatization of β-keto esters. For example, catalytic asymmetric 1,4-additions of β-keto esters to nitroalkenes have been achieved using bifunctional cobalt-Schiff base complexes, yielding products with high diastereo- and enantioselectivity. nih.gov Furthermore, hybrid systems combining palladium and ruthenium complexes have been developed for the asymmetric dehydrative condensation between allylic alcohols and β-keto esters, enabling the synthesis of α-allylated products with high stereocontrol. nih.gov

The following table summarizes some of the organocatalytic and metal-catalyzed derivatizations applicable to β-keto esters:

| Reaction Type | Catalyst Type | Potential Application to this compound | Reference |

| Asymmetric α-alkylation | Chiral phase-transfer catalyst | Introduction of an alkyl group at the α-position | nih.gov |

| Asymmetric α-alkynylation | Chiral phase-transfer catalyst | Introduction of an alkynyl group at the α-position | nih.gov |

| Asymmetric 1,4-addition | Bifunctional Co-Schiff base complex | Addition to a Michael acceptor at the α-position | nih.gov |

| Asymmetric α-chlorination | Hybrid amide-based Cinchona alkaloids | Introduction of a chlorine atom at the α-position | |

| Asymmetric allylation | Pd/Ru hybrid system | Introduction of an allyl group at the α-position | nih.gov |

Computational and Mechanistic Studies on Ethyl 6 Bromo 3 Oxohexanoate Reactivity

Theoretical Investigations of Reaction Pathways and Energy Profiles

Theoretical investigations into the reaction pathways of ethyl 6-bromo-3-oxohexanoate would primarily focus on two key reactive sites: the β-ketoester moiety and the terminal bromoalkane. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface (PES) for various possible reactions.

One fundamental reaction pathway inherent to the β-ketoester portion is keto-enol tautomerism . semanticscholar.org Computational studies on similar molecules, like acetylacetone, have shown that the enol form can be significantly stabilized through intramolecular hydrogen bonding. researchgate.net For this compound, two enol tautomers are possible. DFT calculations could be employed to determine the relative energies of the keto form and the two enol forms, thereby predicting the equilibrium distribution.

Another critical pathway involves the terminal bromine atom, which is a good leaving group, making the molecule susceptible to nucleophilic substitution (SN2) reactions . researchgate.netchemistrysteps.com A hypothetical reaction with a nucleophile, such as a hydroxide (B78521) ion, would be modeled to calculate the energy profile of the reaction. This profile would map the energy changes from reactants to an initial complex, through a transition state, to a final complex and the ultimate products. researchgate.net

Furthermore, the presence of both an enolizable ketone and a leaving group on the same carbon chain opens up the possibility of an intramolecular cyclization reaction. The enolate, formed by deprotonation of the α-carbon, can act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a cyclic product, ethyl 2-cyclopropyl-2-oxoacetate. Theoretical calculations would be essential to determine the activation energy for this cyclization and to assess its feasibility compared to intermolecular reactions.

A hypothetical energy profile for these competing pathways could be generated to visualize their relative kinetics.

Table 1: Hypothetical Calculated Relative Energies for Key Species in Reaction Pathways of this compound (Gas Phase, DFT B3LYP/6-31G)*

| Species | Pathway | Relative Energy (kcal/mol) |

|---|---|---|

| Keto Tautomer | Tautomerism | 0.00 (Reference) |

| Enol Tautomer (E) | Tautomerism | -2.50 |

| Enol Tautomer (Z) | Tautomerism | -1.80 |

| SN2 Transition State (with OH⁻) | Nucleophilic Substitution | +15.70 |

Note: This data is illustrative and represents typical values for such calculations.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations provide powerful tools for predicting the reactivity of molecules by analyzing their electronic structure. rsc.orgscienceopen.com For this compound, these calculations can identify the most likely sites for nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. chemistrysteps.com

HOMO: The HOMO is likely to be centered on the enolate form of the β-ketoester, specifically on the α-carbon and the oxygen atoms. This indicates that the molecule will act as a nucleophile from these positions.

LUMO: The LUMO is expected to be located primarily on the antibonding σ* orbital of the C-Br bond. chemistrysteps.com This signifies that the carbon atom attached to the bromine is the most electrophilic site, highly susceptible to nucleophilic attack, which is characteristic of an SN2 reaction. chemistrysteps.com

Electrostatic Potential (ESP) Maps can also be calculated to visualize the charge distribution on the molecule. These maps would likely show negative potential (red) around the carbonyl oxygens and positive potential (blue) around the acidic α-protons and the carbon atom bonded to bromine, further confirming the predicted sites of reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies (eV) for this compound

| Molecular Orbital | Energy (eV) | Location of Highest Density |

|---|---|---|

| HOMO | -9.8 | Oxygen atoms of the β-ketoester |

| LUMO | -0.5 | σ* orbital of the C-Br bond |

Note: This data is illustrative.

Analysis of Transition States and Intermediates

The elucidation of a reaction mechanism requires the identification and characterization of all intermediates and transition states (TS) on the potential energy surface. rsc.org For any proposed reaction of this compound, computational methods can be used to locate these critical points.

A transition state is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net For the SN2 reaction with a nucleophile, the transition state would feature a pentacoordinate carbon atom, with the nucleophile forming a partial bond and the C-Br bond being partially broken. ucsb.edu Frequency calculations are performed to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations are then used to connect the transition state to the corresponding reactants and products on the PES. researchgate.net This confirms that the located TS is indeed the correct one for the reaction pathway under investigation.

For the keto-enol tautomerism, the transition state would involve the transfer of a proton from the α-carbon to a carbonyl oxygen. Computational analysis would reveal the geometry of this TS and the energy barrier for the tautomerization process. Similarly, for the intramolecular cyclization, the TS would show the formation of the new C-C bond and the breaking of the C-Br bond.

Table 3: Hypothetical Properties of the SN2 Transition State (this compound + OH⁻)

| Property | Value |

|---|---|

| Activation Energy (ΔE‡) | +15.70 kcal/mol |

| Imaginary Frequency | -350 cm⁻¹ |

| C-Br bond length | 2.45 Å (elongated from ~1.94 Å) |

Note: This data is illustrative.

Conformational Analysis and Its Influence on Reaction Selectivity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. mdpi.com Due to the flexible alkyl chain in this compound, it can adopt numerous conformations. The relative stability of these conformers can significantly influence the molecule's reactivity and the selectivity of its reactions.